molecular formula C11H16NO4P B14628725 Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate CAS No. 57353-44-3

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate

Cat. No.: B14628725
CAS No.: 57353-44-3
M. Wt: 257.22 g/mol
InChI Key: GQRDCKBYLSNMFP-UHFFFAOYSA-N
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Description

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆NO₄P. This compound is characterized by the presence of a phosphonate group, a hydroxyimino group, and a phenyl group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with benzaldehyde oxime under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and benzaldehyde oxime.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Hydrolysis: Phosphonic acids and corresponding alcohols or amines.

    Substitution: New phosphonate derivatives with different substituents.

    Oxidation/Reduction: Compounds with altered oxidation states of the hydroxyimino group.

Mechanism of Action

The mechanism of action of diethyl [(hydroxyimino)(phenyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. The hydroxyimino group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

57353-44-3

Molecular Formula

C11H16NO4P

Molecular Weight

257.22 g/mol

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H16NO4P/c1-3-15-17(14,16-4-2)11(12-13)10-8-6-5-7-9-10/h5-9,13H,3-4H2,1-2H3

InChI Key

GQRDCKBYLSNMFP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=NO)C1=CC=CC=C1)OCC

Origin of Product

United States

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